Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
Description
Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a 3-hydroxy substituent on the piperidine ring, and a 4-ethoxyphenyl moiety at the 4-position. The Boc group enhances stability during synthetic processes, while the hydroxyl and ethoxyphenyl groups contribute to hydrogen bonding and lipophilic interactions, respectively .
Properties
Molecular Formula |
C18H27NO4 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO4/c1-5-22-14-8-6-13(7-9-14)15-10-11-19(12-16(15)20)17(21)23-18(2,3)4/h6-9,15-16,20H,5,10-12H2,1-4H3 |
InChI Key |
ZXNSWNJZNTTWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN(CC2O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions to form an intermediate, which is then subjected to further reactions to introduce the tert-butyl and hydroxyl groups. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
- Structure : Features a 4-chlorophenyl group instead of 4-ethoxyphenyl.
- Key Differences :
- Chlorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the ethoxy group (electron-donating).
- Molecular weight: 311.81 g/mol (vs. ~325.4 g/mol for the target compound).
- Impact : The chloro substituent may enhance oxidative stability but reduce solubility in polar solvents compared to ethoxy .
tert-butyl 4-(2,5-dimethoxyphenyl)-3-hydroxypiperidine-1-carboxylate
- Structure : Contains two methoxy groups at the 2- and 5-positions of the phenyl ring.
- Key Differences :
tert-butyl 4-(4-ethylphenyl)-3-hydroxypiperidine-1-carboxylate
Variations in the Piperidine Ring
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate
- Structure : Replaces the 4-ethoxyphenyl and 3-hydroxy groups with a 4-methylpentyl chain.
- Key Differences :
MAZ1310 ((2S/R,3R/S)-tert-butyl 2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)-3-hydroxypiperidine-1-carboxylate)
- Structure: Incorporates a quinazolinone ring and a 2-oxopropyl chain.
- Key Differences: The bulky heterocyclic substituent introduces steric hindrance and additional hydrogen-bonding sites.
tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate
Molecular Properties
*Estimated based on structural analogs.
Implications for Drug Development
- Toxicity and Safety : Boc-protected compounds generally exhibit low acute toxicity, but substituents like chlorine or sulfonyl groups (e.g., ) may introduce reactivity concerns .
Biological Activity
Tert-butyl 4-(4-ethoxyphenyl)-3-hydroxypiperidine-1-carboxylate, also known as CAS No. 1354963-21-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 321.41 g/mol
- CAS Number : 1354963-21-5
Research indicates that this compound may exhibit various biological activities, primarily through interactions with neurotransmitter systems and neuroprotective mechanisms. Specifically, it has been studied for its potential effects on:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotection : Studies have suggested that this compound may protect neuronal cells from damage induced by amyloid-beta peptide (Aβ) aggregates, which are implicated in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to improve cell viability in astrocytes exposed to Aβ. For instance, when treated with the compound alongside Aβ, astrocyte viability improved significantly compared to Aβ treatment alone . This suggests a protective effect against oxidative stress and inflammatory responses associated with neurodegeneration.
In Vivo Studies
In vivo studies using scopolamine-induced models of cognitive impairment have shown that the compound exhibits moderate protective effects, although results varied based on bioavailability in the brain . The compound's effectiveness was compared to established treatments like galantamine.
Case Studies and Research Findings
- Neuroprotective Effects : One study explored the protective effects of the compound against Aβ-induced toxicity in astrocytes. Results indicated a significant reduction in inflammatory markers such as TNF-α when treated with the compound, highlighting its potential role in mitigating neuroinflammation .
- Cognitive Enhancement : Another study assessed its impact on cognitive function in animal models. While the compound showed some promise in enhancing memory retention, further research is necessary to establish its clinical efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
